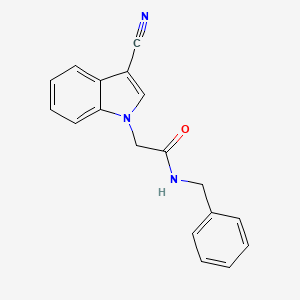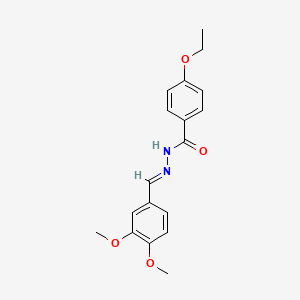
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structure is further modified with a cyano group at the 3-position and a benzyl group attached to the nitrogen atom of the indole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Direcciones Futuras
The future directions for “N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. It is also a promising candidate for further investigation due to its stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor such as cyanogen bromide.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzylated indole derivative with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Another indole derivative with a cyano group at the 3-position.
N-(3-cyano-1H-indol-5-yl)benzamide: Similar structure with a benzamide group instead of an acetamide group.
Uniqueness
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-benzyl-2-(3-cyanoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-10-15-12-21(17-9-5-4-8-16(15)17)13-18(22)20-11-14-6-2-1-3-7-14/h1-9,12H,11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHATXQMGBFITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)
![(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5576609.png)
![4-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)
![1-[(3-methyl-1H-indol-2-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5576612.png)
![N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5576618.png)
![2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]ACETIC ACID](/img/structure/B5576625.png)
![1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole](/img/structure/B5576627.png)
![2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B5576645.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5576689.png)
![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
